2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple chloro and methyl groups, as well as triazine and acetamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, hydroxide ions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
- **this compound
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H27Cl3N6O3S3 |
---|---|
Molecular Weight |
722.1 g/mol |
IUPAC Name |
2-[[4,6-bis[[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl]-1,3,5-triazin-2-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C30H27Cl3N6O3S3/c1-16-4-7-19(31)10-22(16)34-25(40)13-43-28-37-29(44-14-26(41)35-23-11-20(32)8-5-17(23)2)39-30(38-28)45-15-27(42)36-24-12-21(33)9-6-18(24)3/h4-12H,13-15H2,1-3H3,(H,34,40)(H,35,41)(H,36,42) |
InChI Key |
JJAVTLMUUJFVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=NC(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)C)SCC(=O)NC4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
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